Trazodone was initially synthesized in the 1960s and has since been extensively studied for its therapeutic effects. The specific synthesis and study of 4'-Hydroxy Trazodone have emerged from ongoing research into the pharmacological modifications of Trazodone to enhance its efficacy and reduce side effects.
4'-Hydroxy Trazodone falls under the category of triazolopyridine derivatives, which are known for their diverse biological activities. It is classified as an antidepressant but may also exhibit anxiolytic and sedative properties due to its structural similarities with Trazodone.
The synthesis of 4'-Hydroxy Trazodone typically involves several chemical reactions, starting from the parent compound, Trazodone. Various methods have been reported in the literature, including:
The technical details surrounding these synthesis methods often include temperature control, solvent selection (e.g., dimethylformamide), and monitoring techniques such as thin-layer chromatography (TLC) to track reaction progress.
The molecular structure of 4'-Hydroxy Trazodone can be represented as follows:
The structural formula indicates a triazolopyridine core with a hydroxyl group attached to the para position of one of the aromatic rings, which is crucial for its biological activity.
4'-Hydroxy Trazodone can undergo various chemical reactions typical for phenolic compounds, including:
These reactions often require specific conditions such as acid or base catalysis and careful temperature control to prevent decomposition or unwanted side reactions.
The mechanism of action for 4'-Hydroxy Trazodone is believed to be similar to that of Trazodone, primarily involving:
Pharmacological studies indicate that modifications in the hydroxyl group position can alter binding affinities and receptor interactions, potentially leading to variations in therapeutic efficacy and side effect profiles.
4'-Hydroxy Trazodone is primarily studied for its potential applications in:
The ongoing research into 4'-Hydroxy Trazodone reflects an interest in optimizing existing antidepressant therapies and exploring new therapeutic avenues within psychopharmacology.
Systematic Nomenclature:4'-Hydroxy Trazodone (IUPAC name: 2-[3-[4-(3-chloro-4-hydroxyphenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one) is a major phase-I metabolite of the antidepressant trazodone. The "4'-hydroxy" designation indicates a hydroxyl group substitution at the para position of the phenyl ring attached to the piperazine moiety [2] [8].
Structural Features:The molecule retains trazodone’s core structure, comprising:
Table 1: Molecular Descriptors of 4'-Hydroxy Trazodone
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₂ClN₅O₂ |
Molecular Weight | 387.868 g/mol |
CAS Registry Number | 53818-10-3 |
SMILES | ClC1=CC(N2CCN(CCCN3N=C(C=CC=C4)N4C3=O)=CC=C1O |
InChI Key | FNUZSRSXQFIOPL-UHFFFAOYSA-N |
The chlorine atom resides at the meta position relative to the piperazine attachment, while the hydroxyl group occupies the para position, enhancing the molecule's polarity compared to the parent compound [2] [6].
Basic Properties:4'-Hydroxy Trazodone is a crystalline solid appearing off-white to pale beige, with a melting point range of 147–149°C [8]. Its solubility profile shows moderate solubility in chloroform and methanol but limited aqueous solubility due to the aromatic and heterocyclic domains [8]. The hydroxyl group significantly influences hydrogen-bonding capacity and acidity (predicted pKa ~9–10 for the phenolic proton) [2].
Partitioning Behavior:The hydroxyl group reduces lipophilicity compared to trazodone. Experimental LogP values are not explicitly reported in the search results, but the structural modification suggests a decrease of 0.5–1.0 LogP unit based on standard bioisosteric principles. This increased polarity facilitates renal excretion of the metabolite [2] [6].
Nuclear Magnetic Resonance (NMR):While complete spectral assignments are not provided in the search results, key structural features predict characteristic signals:
Mass Spectrometry (MS):Electrospray ionization (ESI-MS) in positive mode shows a protonated molecular ion [M+H]⁺ at m/z 388.9. Major fragments arise from:
Infrared Spectroscopy (IR):Key bands include:
Table 2: Structural and Property Comparison of Trazodone and 4'-Hydroxy Trazodone
Property | Trazodone | 4'-Hydroxy Trazodone | Biological Implication |
---|---|---|---|
Molecular Formula | C₁₉H₂₂ClN₅O | C₁₉H₂₂ClN₅O₂ | Addition of oxygen via hydroxylation |
Molecular Weight | 371.87 g/mol | 387.87 g/mol | +16 g/mol (atomic mass of oxygen) |
Key Functional Group | Phenyl (C₆H₄Cl) | Hydroxyphenyl (HOC₆H₃Cl) | Increased polarity/H-bonding capacity |
LogP (Predicted) | ~2.7 | ~1.7–2.2 | Altered tissue distribution |
Metabolic Origin | Parent drug | CYP-mediated hydroxylation | Major phase I metabolite |
Metabolic Relationship:4'-Hydroxy Trazodone is generated primarily via hepatic cytochrome P450 (CYP)-mediated oxidation, predominantly involving CYP3A4 and CYP2D6 isoforms [2] [3]. This transformation occurs at the phenyl ring attached to the piperazine, converting a hydrogen atom to a polar hydroxyl group.
Chemical Reactivity Implications:The phenolic group in 4'-hydroxy Trazodone enables phase II conjugation (glucuronidation/sulfation), facilitating excretion. In contrast, trazodone lacks this direct conjugation site. However, the hydroxyl group also creates potential for metabolic bioactivation: In vitro studies suggest 4'-hydroxy Trazodone can undergo further oxidation to quinone-imine intermediates, which are trapped by glutathione (forming adducts M3–M7) [3]. This bioactivation is less prominent in the parent drug.
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2